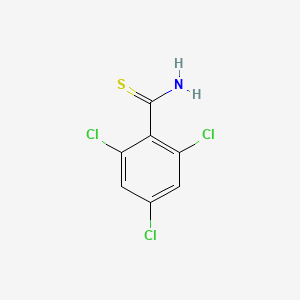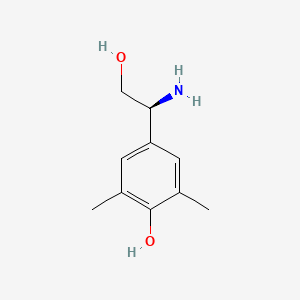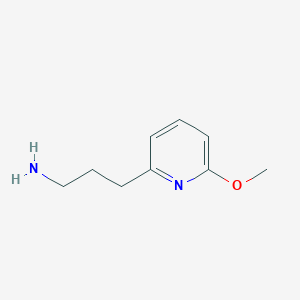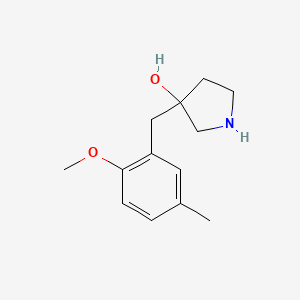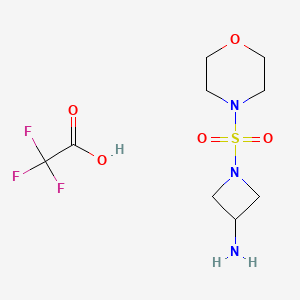
2-(2,4-Dichlorophenoxy)-3-methoxypropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target plants. This particular compound is used primarily as a herbicide to control broadleaf weeds in various agricultural settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.
Etherification: The 2,4-dichlorophenol is then reacted with 3-methoxypropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Typically, the process involves:
Chlorination: Using chlorine gas in the presence of a catalyst.
Etherification: Conducted in a solvent such as toluene or xylene, with a base like sodium hydroxide to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces chlorinated phenols and quinones.
Reduction: Leads to the formation of less chlorinated phenols.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its ability to modulate plant hormone pathways.
Industry: Widely used in agriculture to control broadleaf weeds, improving crop yields and quality.
Wirkmechanismus
The compound exerts its effects by mimicking the natural plant hormone auxin. When applied to plants, it disrupts normal growth processes by:
Activation of Auxin Receptors: Binds to auxin receptors, leading to uncontrolled cell division and growth.
Disruption of Cellular Processes: Alters the actin cytoskeleton, increases the synthesis of abscisic acid and ethylene, and generates reactive oxygen species.
Plant Death: The cumulative effect of these disruptions leads to abnormal growth, senescence, and eventual death of the plant.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and biological properties.
Dichlorprop: A chlorophenoxy herbicide with a similar structure and function.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid apart is its specific substitution pattern, which can lead to unique interactions with plant hormone pathways and potentially different environmental behaviors compared to other phenoxy herbicides.
Eigenschaften
Molekularformel |
C10H10Cl2O4 |
|---|---|
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
UMLOEDKTWXWYHA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)



![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

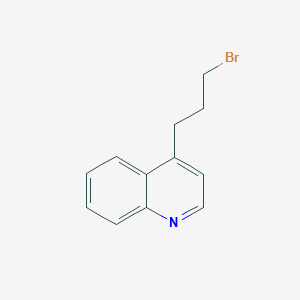
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
